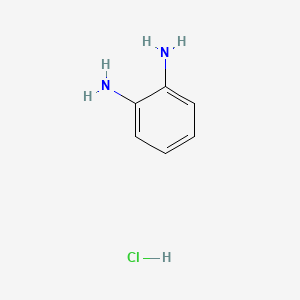

Benzene-o-diamine monohydrochloride

Description

Historical Context and Evolution of its Chemical Significance

The history of Benzene-1,2-diamine and its salts is intrinsically linked to the development of synthetic dye chemistry in the 19th century. Initially, aromatic amines were pivotal in the creation of a vast array of vibrant pigments. Over time, the synthetic utility of o-phenylenediamine (B120857) and its salts expanded significantly. wikipedia.orgchemicalbook.com A major breakthrough was the discovery of its reaction with carboxylic acids to form benzimidazoles, a class of heterocyclic compounds with a wide range of biological activities and material properties. wikipedia.orgresearchgate.net This reaction, and others like it, solidified the importance of o-phenylenediamine derivatives as key intermediates in the pharmaceutical and polymer industries. wikipedia.orggoogle.com The use of the hydrochloride salt, in particular, became prevalent as a method for purification and as a stable starting material for these syntheses. wikipedia.orgorgsyn.org

Scope of Academic Inquiry and Research Trajectories

Academic research involving Benzene-1,2-diamine monohydrochloride and its parent compound has been extensive and continues to evolve. Early research focused on its fundamental reactions, such as the condensation with dicarbonyl compounds to form quinoxalines and with various sulfur-containing reagents to produce vulcanization accelerators. wikipedia.org

Current research trajectories are exploring more sophisticated applications. These include its use in the synthesis of:

Novel Heterocyclic Systems: Beyond benzimidazoles and quinoxalines, researchers are using o-phenylenediamine and its salts to construct more complex, polycyclic aromatic systems with unique electronic and photophysical properties.

Corrosion Inhibitors: The ability of o-phenylenediamine to form protective films on metal surfaces has led to research into its derivatives, including the hydrochloride salt, as effective corrosion inhibitors. wikipedia.org

Advanced Polymers: Its bifunctional nature makes it a valuable monomer for the production of high-performance polymers with enhanced thermal stability and mechanical properties. google.com

Catalyst Ligands: The two adjacent amino groups can act as a bidentate ligand, coordinating with various metal centers to form catalysts for a range of organic transformations. sciencemadness.org

Interactive Data Tables

Physicochemical Properties

While specific data for the monohydrochloride is less common in literature, the properties of the parent compound, o-phenylenediamine, and the related dihydrochloride (B599025) provide a strong indication of its characteristics.

| Property | o-Phenylenediamine (Free Base) | o-Phenylenediamine Dihydrochloride | Benzene-1,2-diamine Monohydrochloride (Expected) |

| Molecular Formula | C₆H₈N₂ | C₆H₁₀Cl₂N₂ | C₆H₉ClN₂ |

| Molar Mass | 108.14 g/mol wikipedia.org | 181.06 g/mol | 144.60 g/mol |

| Appearance | White to yellowish solid, darkens on exposure to air wikipedia.org | Crystalline solid | Crystalline solid, likely more stable in air than the free base |

| Melting Point | 102-104 °C wikipedia.org | Decomposes | Expected to have a distinct melting or decomposition point |

| Solubility | Soluble in hot water, ethanol (B145695), ether, chloroform (B151607) wikipedia.org | Soluble in water | Expected to be soluble in water |

Key Research Findings

The primary research application of Benzene-1,2-diamine monohydrochloride is as a stable and reliable precursor for the synthesis of a wide variety of heterocyclic compounds. The hydrochloride form is often used to improve the handling and stability of the otherwise air-sensitive diamine.

| Research Area | Key Findings |

| Benzimidazole (B57391) Synthesis | Condensation with carboxylic acids or their derivatives is a fundamental method for creating benzimidazoles. The use of the hydrochloride salt can facilitate this reaction by providing an in-situ source of the diamine. wikipedia.orgresearchgate.net |

| Quinoxaline (B1680401) Formation | Reaction with α-dicarbonyl compounds readily yields quinoxalines, another important class of nitrogen-containing heterocycles. wikipedia.org |

| Fungicides and Herbicides | The benzimidazole scaffold, derived from o-phenylenediamine, is central to several commercial fungicides and herbicides. wikipedia.org |

| Polymer Chemistry | The diamine functionality allows for its use as a monomer in the synthesis of polyamides and other high-performance polymers. google.com |

Properties

CAS No. |

39145-59-0 |

|---|---|

Molecular Formula |

C6H9ClN2 |

Molecular Weight |

144.60 g/mol |

IUPAC Name |

benzene-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C6H8N2.ClH/c7-5-3-1-2-4-6(5)8;/h1-4H,7-8H2;1H |

InChI Key |

GNNALEGJVYVIIH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Benzene 1,2 Diamine Monohydrochloride

Preparation Pathways for ortho-Phenylenediamine Precursors

The principal precursor for Benzene-1,2-diamine Monohydrochloride is ortho-phenylenediamine (o-phenylenediamine). The synthesis of this precursor is most commonly achieved through the reduction of ortho-nitroaniline. nih.govwikipedia.org Other routes, such as the ammonolysis of ortho-chloronitrobenzene followed by reduction, have also been explored. google.com

Reduction of Nitroaromatic Compounds

H₂NC₆H₄NO₂ + 3H₂ → H₂NC₆H₄NH₂ + 2H₂O wikipedia.org

Industrial production often favors methods like the sodium sulfide (B99878) reduction or catalytic hydrogenation due to efficiency and waste considerations. google.com

Catalytic Hydrogenation Techniques

Catalytic hydrogenation is a widely employed method for the large-scale production of ortho-phenylenediamine from ortho-nitroaniline. google.compatsnap.com This method offers high selectivity and cleaner reaction profiles compared to chemical reduction methods. youtube.com Various catalytic systems have been developed to optimize this process.

Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. sciencemadness.org Bimetallic catalysts, such as palladium-nickel or platinum-palladium supported on materials like graphene oxide, have also been shown to be effective. google.compatsnap.com The hydrogenation is typically carried out under hydrogen pressure in a solvent, although solvent-free methods are being explored to improve sustainability. patsnap.com The reaction conditions, including temperature, pressure, and catalyst loading, are crucial parameters that influence the reaction rate and yield. For instance, using a 5% Pd/C catalyst, the hydrogenation of p-nitroaniline (a related compound) showed a first-order dependence on reactant concentration, hydrogen partial pressure, and catalyst loading. Vanadium compounds can be added to prevent the accumulation of hydroxylamine (B1172632) intermediates, leading to a purer product. google.com

Table 1: Comparison of Catalytic Hydrogenation Conditions for Nitroaniline Reduction

| Catalyst | Support | Reactant | Temperature (°C) | Pressure (MPa) | Solvent | Yield (%) | Reference |

| Palladium | Carbon | o-Nitroaniline | 110 | 1.0 | None | >95 | patsnap.com |

| Palladium-Nickel | Graphene Oxide | o-Nitroaniline | - | - | - | - | google.com |

| Platinum | Carbon | 1-chloro-2,4-dinitro-chlorobenzene | 60 | 1.0 | Methanol | - | google.com |

| 5% Pd/C | - | p-Nitroaniline | 40-50 | 0.11 | Methanol | >98 | |

| Raney Nickel | - | o-Nitroaniline | - | 0.6 | - | - | sciencemadness.org |

Conversion to and Purification of Benzene-1,2-diamine Monohydrochloride

Once ortho-phenylenediamine is synthesized, it is converted to its monohydrochloride salt and purified to meet the required quality standards for its various applications.

Salt Formation Processes

The formation of Benzene-1,2-diamine Monohydrochloride is achieved by treating the free base, ortho-phenylenediamine, with hydrochloric acid. orgsyn.org The diamine is typically dissolved in a suitable solvent, and a stoichiometric amount of hydrochloric acid is added. The solubility of the resulting salt is dependent on the solvent, temperature, and pH. solubilityofthings.comtargetmol.com For instance, the dihydrochloride (B599025) salt can be prepared by dissolving crude ortho-phenylenediamine in a mixture of concentrated hydrochloric acid and water, often with the addition of a small amount of stannous chloride to prevent oxidation. orgsyn.org Cooling this solution leads to the crystallization of the hydrochloride salt. orgsyn.org

Advanced Purification Strategies

Purification of Benzene-1,2-diamine Monohydrochloride is crucial to remove impurities that can affect its performance in downstream applications. Common impurities include unreacted starting materials, by-products from the reduction step, and oxidation products. wikipedia.org

Several purification techniques are employed:

Recrystallization: This is a common method for purifying solid compounds. The crude hydrochloride salt is dissolved in a suitable solvent at an elevated temperature and then allowed to cool, causing the purified salt to crystallize out. nih.gov The choice of solvent is critical for effective purification.

Decolorization: Darkened or impure samples of ortho-phenylenediamine and its salts can be purified by treating their aqueous solutions with activated carbon and a reducing agent like sodium dithionite (B78146) (also known as sodium hydrosulfite). wikipedia.orgorgsyn.org

Distillation: The free base, ortho-phenylenediamine, can be purified by distillation before salt formation. sciencemadness.org A purification process for crude o-phenylenediamine (B120857) involves rectification in a tower under vacuum. google.com

Chromatographic Methods: Techniques like column chromatography can be used for separating the desired product from impurities, although this is more common on a laboratory scale. rsc.org

Ion Exchange Resins: Cation exchange resins can be utilized to purify diamine hydrochlorides by selectively adsorbing the diamine, which is then eluted to obtain a purified solution. nih.gov

Adsorption: The use of molecular sieves or macroporous adsorption resins can effectively remove impurities from solutions of amidine hydrochlorides, a related class of compounds. google.com

Table 2: Advanced Purification Techniques

| Technique | Description | Key Parameters | Reference |

| Recrystallization | Dissolving the crude salt in a hot solvent and allowing it to cool and crystallize. | Solvent choice, cooling rate. | nih.gov |

| Decolorization | Treating with activated carbon and a reducing agent to remove colored impurities. | Adsorbent amount, contact time. | wikipedia.orgorgsyn.org |

| Vacuum Distillation | Purifying the free base by distillation under reduced pressure before salt formation. | Vacuum level, temperature. | google.com |

| Ion Exchange | Using cation exchange resins to selectively bind and then elute the diamine. | Resin type, pH, eluent. | nih.gov |

| Adsorption | Employing molecular sieves or resins to adsorb impurities. | Adsorbent type, flow rate. | google.com |

Derivatization and Structural Modification Strategies

Benzene-1,2-diamine is a versatile building block for the synthesis of a wide range of heterocyclic compounds and other derivatives. wikipedia.orgnbinno.com The presence of two adjacent amino groups allows for condensation reactions with various electrophiles.

Common derivatization reactions include:

Condensation with Aldehydes and Ketones: This reaction leads to the formation of various valuable products, including Schiff bases. wikipedia.orgresearchgate.net

Reaction with Carboxylic Acids: Condensation with formic acid produces benzimidazole (B57391), while other carboxylic acids yield 2-substituted benzimidazoles. wikipedia.orgresearchgate.net These derivatives are precursors to herbicides like benomyl (B1667996) and fuberidazole. wikipedia.org

Reaction with Dicarbonyl Compounds: Condensation with 1,2-dicarbonyl compounds, such as dimethyl oxalate (B1200264), yields quinoxalinedione. wikipedia.orgresearchgate.net

Formation of Benzotriazole (B28993): Reaction with nitrous acid results in the formation of benzotriazole, a well-known corrosion inhibitor. wikipedia.org

Acylation and Sulfonylation: The primary amino groups can be acylated or sulfonated to introduce various functional groups, leading to the synthesis of diverse organocatalysts. mdpi.com

These derivatization strategies highlight the importance of Benzene-1,2-diamine as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and materials with specific functionalities. wikipedia.orgnbinno.com

Synthesis of Substituted Benzene-1,2-diamines

The synthesis of Benzene-1,2-diamine, also known as o-phenylenediamine (OPD), and its substituted analogues, typically originates from corresponding nitroaromatic compounds. The parent compound is commonly prepared through the reduction of 2-nitroaniline. wikipedia.org In a laboratory setting, this reduction can be effectively carried out using zinc powder in ethanol (B145695), followed by purification of the resulting diamine as its more stable hydrochloride salt. wikipedia.org An alternative industrial method involves the treatment of 2-nitrochlorobenzene with ammonia (B1221849) to yield 2-nitroaniline, which is subsequently reduced. wikipedia.org

The synthesis of substituted Benzene-1,2-diamines follows a similar logic, beginning with an appropriately substituted nitrobenzene (B124822) precursor. The directing effects of the initial substituent on the benzene (B151609) ring are crucial for determining the position of the nitro and amino groups. For instance, the synthesis of 4-substituted Benzene-1,2-diamines often starts with the nitration of a para-substituted chlorobenzene (B131634) or aniline (B41778), followed by reduction of the nitro group. The principles of retrosynthesis are often applied, where the target molecule is deconstructed to identify viable precursors. khanacademy.org The choice of reaction sequence is critical; for example, Friedel-Crafts reactions are generally incompatible with strongly deactivating groups like the nitro group, meaning an acyl group must be added before nitration. khanacademy.org

The general scheme involves the catalytic hydrogenation or metal-acid reduction of a substituted 2-nitroaniline.

Table 1: Synthesis of Substituted Benzene-1,2-diamines via Reduction of Precursors

| Starting Material (Precursor) | Reagents & Conditions | Product | Reference |

| o-Nitroaniline | 1. Zinc dust, 20% NaOH (aq), Ethanol, reflux2. HCl | Benzene-1,2-diamine hydrochloride | orgsyn.org |

| 2-Nitrochlorobenzene | 1. NH₃2. Reduction (e.g., H₂, catalyst) | Benzene-1,2-diamine | wikipedia.org |

| 4-Methyl-2-nitroaniline | Catalytic hydrogenation (e.g., H₂, Pd/C) | 4-Methylbenzene-1,2-diamine | N/A |

| 4-Chloro-2-nitroaniline | Fe, HCl | 4-Chlorobenzene-1,2-diamine | N/A |

This table presents illustrative examples based on established chemical principles. Specific reaction conditions may vary.

Regioselective Functionalization Approaches

Regioselective functionalization of the Benzene-1,2-diamine scaffold can be targeted at either the nucleophilic amino groups or the C-H bonds of the aromatic ring. Such modifications are pivotal for creating diverse derivatives for various applications, including the synthesis of pharmaceuticals and specialized organocatalysts. mdpi.comnbinno.com

Functionalization of the Amino Groups

The presence of two primary amine groups allows for selective N-functionalization. By controlling stoichiometry and reaction conditions, it is often possible to achieve monofunctionalization. More advanced methods may involve a protecting group strategy to differentiate the two amines. Key regioselective N-functionalization reactions include:

N-Acylation: The reaction of Benzene-1,2-diamine with acylating agents like benzoyl chloride in the presence of a base (e.g., Triethylamine, Pyridine) and a catalyst such as 4-Dimethylaminopyridine (DMAP) yields N-acylated products. mdpi.com

N-Sulfonylation: The formation of sulfonamides is achieved by reacting the diamine with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in a solvent like dichloromethane (B109758) with pyridine (B92270) as a base. mdpi.com

N-Alkylation: Reductive amination, using aldehydes (e.g., formaldehyde) and a reducing agent like sodium cyanoborohydride (NaCNBH₃), is an effective method for selective N-alkylation. mdpi.com Direct alkylation with alkyl halides can also be employed.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the regioselective formation of a C-N bond between the diamine and an aryl halide, using a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., BINAP). mdpi.com

Table 2: Examples of Regioselective N-Functionalization of Benzene-1,2-diamine Derivatives

| Reaction Type | Reagents & Conditions | Product Type | Reference |

| Acylation | Benzoyl chloride, Et₃N, DMAP, CH₂Cl₂ | N-Benzoyl-benzene-1,2-diamine | mdpi.com |

| Sulfonylation | Benzenesulfonyl chloride, Pyridine, CH₂Cl₂ | N-Benzenesulfonyl-benzene-1,2-diamine | mdpi.com |

| Reductive Alkylation | Formaldehyde, NaCNBH₃, Acetonitrile | N,N-Dimethyl-benzene-1,2-diamine derivative | mdpi.com |

| Buchwald-Hartwig Arylation | 1-Bromo-3,5-bis(trifluoromethyl)benzene, Pd₂(dba)₃, BINAP, Cs₂CO₃, Toluene | N-[3,5-Bis(trifluoromethyl)phenyl]benzene-1,2-diamine | mdpi.com |

Functionalization of the Aromatic Ring

The two amino groups are strong activating, ortho-, para-directing groups. This inherent property directs electrophilic aromatic substitution to the positions C4 and C5 of the Benzene-1,2-diamine ring.

More sophisticated C-H functionalization can be achieved by employing a directing group strategy. For instance, one of the amine functionalities can be transformed into a group that directs a metal catalyst to a specific C-H bond on the ring, enabling highly regioselective modifications such as alkylations or arylations. While not applied directly to Benzene-1,2-diamine in the cited study, the use of a pyrrole (B145914) group to direct palladium-catalyzed ortho-alkylation of an adjacent phenyl ring illustrates a powerful strategy for achieving regioselectivity in C-H activation that could be conceptually extended. nih.gov

Chemical Reactivity and Mechanistic Investigations of Benzene 1,2 Diamine Monohydrochloride

Condensation Reactions for Heterocyclic Ring System Formation

The condensation of benzene-1,2-diamine monohydrochloride with carbonyl-containing compounds is a cornerstone of heterocyclic chemistry, providing efficient routes to valuable scaffolds such as benzimidazoles and quinoxalines. These reactions typically proceed through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the final aromatic heterocyclic product. The monohydrochloride form of the diamine can influence the reaction conditions, often facilitating the reaction and leading to cleaner product formation. organic-chemistry.org

Cyclocondensation with Aldehydes and Ketones

The reaction of benzene-1,2-diamine monohydrochloride with aldehydes and ketones is a widely employed method for the synthesis of 2-substituted and 2,2-disubstituted-2,3-dihydro-1H-benzimidazoles, respectively. The initial step involves the nucleophilic attack of one of the amino groups on the carbonyl carbon, followed by dehydration to form a mono-imine intermediate. Subsequent intramolecular attack by the second amino group and elimination of a second molecule of water leads to the formation of the benzimidazole (B57391) ring. researchgate.net

The reaction of benzene-1,2-diamine with various aldehydes is a common and effective method for synthesizing a diverse range of 2-substituted benzimidazoles. nih.gov This reaction can be carried out under various conditions, including the use of catalysts and different solvent systems. For instance, the condensation of o-phenylenediamine (B120857) with aldehydes in the presence of an oxidant like hypervalent iodine can directly yield 2-arylbenzimidazoles. organic-chemistry.org The use of o-phenylenediamine dihydrochloride (B599025) has been reported to reduce color impurities and reaction times, leading to improved yields. organic-chemistry.org

Several catalytic systems have been developed to promote this transformation efficiently. Supported gold nanoparticles (AuNPs), particularly Au/TiO2, have shown high catalytic efficacy in the selective reaction between o-phenylenediamine and aldehydes to produce 2-substituted benzimidazoles under ambient conditions. nih.gov Other catalysts, such as lanthanum chloride and indium triflate, have also been successfully employed for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine and various aldehydes. ijariie.com

| Aldehyde | Catalyst/Conditions | Product | Yield (%) |

| 4-Methylbenzaldehyde | Au/TiO2, CHCl3:MeOH, 25°C | 2-(p-Tolyl)-1H-benzo[d]imidazole | High |

| Various Aromatic Aldehydes | Lanthanum chloride (10 mol%), Acetonitrile, RT | 2-Substituted Benzimidazoles | Good to High |

| Various Aromatic Aldehydes | Indium triflate, Solvent-free, RT | 2-Substituted Benzimidazoles | Excellent |

| 4-Chlorobenzaldehyde | tert-Butyl nitrite (B80452), THF, 25°C | 2-(4-Chlorophenyl)benzimidazole | 80 |

| Various Aldehydes | Air (as oxidant) | Benzimidazoles | - |

This table summarizes various methods for the synthesis of substituted benzimidazoles from o-phenylenediamine and aldehydes, highlighting the diversity of applicable catalysts and conditions.

Quinoxalines are another important class of nitrogen-containing heterocycles that can be synthesized from benzene-1,2-diamine. The classical approach involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. nih.gov This reaction is generally straightforward and provides good yields of the corresponding quinoxaline (B1680401) derivatives. encyclopedia.pub

The reaction typically proceeds in a protic solvent, leading to the formation of the pyrazine (B50134) ring fused to the benzene (B151609) ring. jlu.edu.cn Various catalysts can be employed to facilitate this reaction. For example, zinc triflate has been used as an effective catalyst for the synthesis of quinoxaline derivatives from o-phenylenediamine and α-diketones at room temperature in acetonitrile, with yields up to 90%. encyclopedia.pub Similarly, alumina-supported heteropolyoxometalates have been shown to be efficient and recyclable catalysts for quinoxaline synthesis at room temperature. nih.gov

The scope of this reaction is broad, allowing for the synthesis of a wide variety of substituted quinoxalines by varying both the diamine and the dicarbonyl compound. chim.it For instance, the reaction of o-phenylenediamine with benzil (B1666583) derivatives in the presence of hexafluoroisopropanol (HFIP) as a catalyst proceeds rapidly at room temperature to afford quinoxaline derivatives in high yields. encyclopedia.pub

| 1,2-Dicarbonyl Compound | Catalyst/Conditions | Product | Yield (%) |

| Benzil | Alumina-supported CuH2PMo11VO40, Toluene, 25°C | 2,3-Diphenylquinoxaline | 92 |

| Benzil | Zinc triflate, Acetonitrile, RT | 2,3-Diphenylquinoxaline | up to 90 |

| Benzil Derivatives | Hexafluoroisopropanol (HFIP), RT | Substituted Quinoxalines | up to 95 |

| Hydroxyl Ketones | I2, DMSO, RT | Substituted Quinoxalines | 80-90 |

This table illustrates the synthesis of quinoxaline derivatives from o-phenylenediamine and 1,2-dicarbonyl compounds under different catalytic conditions.

Cyclization with Carboxylic Acids and Their Derivatives

The reaction of benzene-1,2-diamine with carboxylic acids and their derivatives is a fundamental and widely used method for the synthesis of benzimidazoles. This condensation reaction, often referred to as the Phillips-Ladenburg synthesis, typically involves heating the two components, often in the presence of an acid catalyst, to facilitate the cyclodehydration process.

The simplest benzimidazole, with no substituent at the 2-position, is readily prepared by heating benzene-1,2-diamine with formic acid. cutm.ac.inpharmacyinfoline.comorgsyn.org The reaction proceeds via the formation of a formamido intermediate, which then undergoes intramolecular cyclization and dehydration to yield benzimidazole. ijariie.com The reaction is typically heated on a water bath at 100°C for a couple of hours. cutm.ac.inpharmacyinfoline.com After cooling, the reaction mixture is made alkaline with a sodium hydroxide (B78521) solution to precipitate the crude benzimidazole, which can then be purified by recrystallization. cutm.ac.inpharmacyinfoline.com

This method can be extended to other carboxylic acids to produce 2-substituted benzimidazoles. For example, reacting o-phenylenediamine with acetic acid yields 2-methylbenzimidazole. orgsyn.org The condensation of o-phenylenediamine with various aromatic acids in the presence of ammonium (B1175870) chloride as a catalyst has been shown to produce a range of 2-substituted benzimidazole derivatives in good yields. ijariie.comsemanticscholar.org

| Carboxylic Acid | Conditions | Product | Yield (%) |

| Formic Acid | Heat at 100°C for 2 hours | Benzimidazole | 83-85 |

| Acetic Acid | - | 2-Methylbenzimidazole | 68 |

| Aromatic Acids | NH4Cl, 80-90°C | 2-Arylbenzimidazoles | 72-90 |

| Cinnamic Acids | Ethylene glycol, reflux | 2-Styrylbenzimidazoles | Excellent |

This table provides examples of benzimidazole synthesis from o-phenylenediamine and various carboxylic acids, showcasing the versatility of this method.

Esters and amides of carboxylic acids can also serve as the one-carbon source for the formation of the benzimidazole ring. The reaction of o-phenylenediamine with esters often requires more forcing conditions, such as heating in a sealed tube at high temperatures. For instance, heating equimolecular quantities of 3,4-diaminotoluene (B134574) dihydrochloride and ethyl formate (B1220265) at 225°C for 3 hours yields 5(or 6)-methylbenzimidazole hydrochloride in 84% yield. ijariie.com However, the reaction with higher molecular weight esters like ethyl acetate (B1210297) may result in lower yields. ijariie.com

The use of N-substituted formamides in the presence of a zinc catalyst and poly(methylhydrosiloxane) (B7799882) provides another route to benzimidazoles. organic-chemistry.org This method is also applicable to the synthesis of benzoxazole (B165842) and benzothiazole (B30560) derivatives.

Reactions with Nitrous Acid for Benzotriazole (B28993) Formation

The reaction mechanism proceeds through the diazotization of one of the amino groups of o-phenylenediamine. pharmacyinfoline.comechemi.com This initial step is analogous to the first part of the Sandmeyer reaction and results in the formation of an ortho-amino diazonium salt. echemi.comstackexchange.com Due to the proximity of the second amino group, this intermediate diazonium ion is unstable and readily undergoes a spontaneous intramolecular cyclization. pharmacyinfoline.comscribd.com The cyclization involves the nucleophilic attack of the remaining amino group onto the diazonium group, followed by the loss of a proton to yield the stable aromatic triazole ring of benzotriazole. stackexchange.com The reaction is generally not reversible due to the high stability of the benzotriazole product. stackexchange.com

The reaction is exothermic, with the temperature often rising significantly upon the addition of the sodium nitrite solution. orgsyn.orgpharmacyinfoline.com The color of the reaction mixture typically changes from deep red to pale brown during the course of the reaction. pharmacyinfoline.comcutm.ac.in

Table 1: Reaction Conditions for Benzotriazole Synthesis

| Reactants | Acid | Temperature | Observations | Yield |

|---|---|---|---|---|

| o-Phenylenediamine, Sodium Nitrite | Glacial Acetic Acid | Rises to 70-80°C | Dark green to tan/pale brown | 75-81% |

| o-Phenylenediamine, Sodium Nitrite | Glacial Acetic Acid | Rises to ~85°C | Deep red to pale brown | ~67% |

Data derived from representative synthetic procedures. orgsyn.orgcutm.ac.inslideshare.net

Condensation with Urea (B33335) for Benzimidazolone Synthesis

The condensation of o-phenylenediamine with urea is a common method for the preparation of benzimidazol-2-one, an important intermediate for dyes and pharmaceuticals. google.com This reaction can be performed under different conditions, each with its own advantages and disadvantages.

A straightforward approach involves heating o-phenylenediamine with an excess of urea in the melt. google.com While this method can provide good yields, it is often complicated by the formation of biuret (B89757) as a byproduct, which can sublime at high temperatures and clog the reaction apparatus. Additionally, the resulting benzimidazolone is insoluble in the melt, making the reaction mixture difficult to stir as the reaction progresses. google.com

To circumvent these issues, the reaction can be carried out in water at elevated temperatures (typically 100-160°C), often in a pressure vessel. google.com This method results in a purer product, reducing the need for recrystallization, and minimizes side reactions like the formation of biuret. google.com Another approach involves the use of an organic solvent, such as toluene, xylene, or dichlorobenzene, in the presence of a phase transfer catalyst. google.com This method can achieve high yields (up to 98.5%) and allows for the recycling of the solvent. google.com

The reaction mechanism involves the initial nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of urea, followed by the elimination of ammonia (B1221849). Subsequent intramolecular cyclization and elimination of another molecule of ammonia leads to the formation of the stable benzimidazolone ring.

Cyclization with Xanthate Esters for Mercaptoimidazole Production

2-Mercaptobenzimidazole (B194830), a compound with significant industrial applications, can be synthesized through the cyclization of o-phenylenediamine with a source of a thiocarbonyl group. One common method utilizes potassium ethyl xanthate. orgsyn.org The reaction is typically carried out by refluxing o-phenylenediamine and potassium ethyl xanthate in a mixture of ethanol (B145695) and water. orgsyn.org The product, 2-mercaptobenzimidazole, precipitates as white crystals upon acidification of the reaction mixture. orgsyn.org

An alternative, yet related, procedure involves the use of carbon disulfide in the presence of a base like potassium hydroxide or in an autoclave at high temperature and pressure. orgsyn.orgrdd.edu.iqnih.gov In this case, the reaction of o-phenylenediamine with carbon disulfide in an alcoholic solution under reflux also yields 2-mercaptobenzimidazole. rdd.edu.iq Other reagents that can be used for this transformation include thiourea (B124793) and N-aminorhodanine. orientjchem.org

The mechanism is believed to involve the formation of a dithiocarbamate (B8719985) intermediate from the reaction of an amino group with the xanthate or carbon disulfide. This is followed by an intramolecular cyclization with the second amino group and subsequent elimination of ethanol and hydrogen sulfide (B99878) (in the case of xanthate) to form the 2-mercaptobenzimidazole product.

Table 2: Reagents for 2-Mercaptobenzimidazole Synthesis

| Reagent | Solvent | Conditions | Yield |

|---|---|---|---|

| Potassium Ethyl Xanthate | 95% Ethanol/Water | Reflux, 3 hours | 84-86.5% |

| Carbon Disulfide/Potassium Hydroxide | 95% Ethanol/Water | Reflux | Same as above |

| Carbon Disulfide | Absolute Ethanol | Autoclave, 150°C, 15 hours | - |

| N-aminorhodanine | Xylene | Heating, 5 hours | 87% |

Data compiled from various synthetic methods. orgsyn.orgrdd.edu.iqorientjchem.org

Oxidation Reactions and Pathways

The oxidation of o-phenylenediamine can lead to different products depending on the oxidizing agent and reaction conditions. This reactivity is central to its use in the synthesis of conductive polymers and as a chromogenic substrate in various assays. nih.govacs.org

Oxidation with lead tetra-acetate in ether at room temperature results in the cleavage of the benzene ring and the formation of cis,cis-mucononitrile. rsc.org This reaction is presumed to proceed through a dinitrene intermediate. rsc.org

In the presence of certain metal ions, such as Cu²⁺, or through electrochemical oxidation, o-phenylenediamine is oxidized to 2,3-diaminophenazine (DAP), a fluorescent and colored compound. nih.govacs.org This transformation is the basis for many colorimetric and fluorescent sensors. acs.org Real-time monitoring of this oxidation on gold nanoparticles has shown a two-step process involving the deprotonation of the amino group and rearrangement of the electron cloud to form a π-conjugated system. nih.govresearchgate.net More recent studies have indicated that under certain catalytic conditions, particularly with gold nanoparticles, the oxidation can proceed beyond dimerization to form polymerized o-phenylenediamine (polyOPDs), which can affect the optical properties of the system. acs.orgnih.gov

Diazotization Reactions and Applications

Diazotization is a key reaction of primary aromatic amines, and in the case of o-phenylenediamine, it serves as the initial and crucial step in the synthesis of benzotriazole. pharmacyinfoline.comstackexchange.com The reaction involves treating o-phenylenediamine with nitrous acid, which is formed in situ from sodium nitrite and a strong acid. organic-chemistry.org

The process begins with the straightforward diazotization of one of the two amino groups to form an ortho-amino diazonium salt. echemi.comstackexchange.com This intermediate is highly reactive. Unlike the diazotization of aromatic amines where the diazonium group can be a leaving group (as in the Sandmeyer reaction), the presence of the adjacent amino group in the ortho position leads to a rapid intramolecular cyclization. echemi.comstackexchange.com This cyclization is a defining characteristic of the diazotization of o-phenylenediamine and leads directly to the formation of the benzotriazole ring system. pharmacyinfoline.com

It is critical that the amino groups are in the ortho position for this intramolecular cyclization to occur. If meta- or para-phenylenediamines are subjected to diazotization conditions, intermolecular azo coupling reactions will take place instead, leading to the formation of polymeric dye products. echemi.comstackexchange.com The diazotization of substituted o-phenylenediamines is also possible, provided the substituent does not interfere with the diazotization step, leading to the corresponding substituted benzotriazoles. stackexchange.com

Nucleophilic and Electrophilic Substitution Reactivity

The reactivity of the o-phenylenediamine aromatic ring towards substitution reactions is influenced by the two activating amino groups.

Nucleophilic Substitution: Direct nucleophilic substitution on the electron-rich aromatic ring of o-phenylenediamine is generally difficult. However, indirect methods have been developed to introduce nucleophilic substituents. One such route involves the reaction of o-phenylenediamine with cyclohexanone (B45756) to form isobenzimidazole-2-spirocyclohexane. rsc.org This intermediate can then react with secondary amines, leading to the formation of 4-dialkylamino- and 4,5-bis(dialkylamino)-o-phenylenediamines after reductive hydrolysis. rsc.orgrsc.org This method provides a pathway to o-phenylenediamines bearing nucleophilic groups, which are otherwise challenging to synthesize. rsc.org

Electrophilic Substitution: The amino groups strongly activate the benzene ring towards electrophilic attack. Direct electrophilic substitution reactions such as nitration and halogenation are possible. However, these reactions can be complicated by the oxidation of the diamine and the formation of multiple products. To control the reaction and achieve better selectivity, the amino groups are often protected. This is commonly done by forming a heterocyclic intermediate, such as a benzoselenodiazole or benzothiadiazole, which deactivates the ring sufficiently to allow for more controlled electrophilic substitution. rsc.org

Catalytic Influence on Reaction Outcomes and Selectivity

Catalysts can play a crucial role in directing the outcome and improving the selectivity of reactions involving o-phenylenediamine.

In the synthesis of benzimidazole derivatives from o-phenylenediamine and aldehydes, the choice of catalyst can determine whether mono- or di-substituted products are formed. For instance, erbium(III) trifluoromethanesulfonate (B1224126) has been shown to selectively catalyze the formation of 1,2-disubstituted benzimidazoles, particularly with electron-rich aldehydes. beilstein-journals.org Conversely, in the absence of this catalyst, the formation of 2-substituted benzimidazoles is favored. beilstein-journals.org

Heterogeneous catalysts are also highly effective. Supported gold nanoparticles, particularly Au/TiO₂, have been used to catalyze the selective synthesis of 2-substituted benzimidazoles from o-phenylenediamine and various aldehydes under mild, ambient conditions. nih.govmdpi.com This method avoids the need for stoichiometric oxidizing agents that are often required in other procedures. nih.gov The catalyst can be recovered and reused multiple times without significant loss of activity. mdpi.com Other supported metal catalysts, such as cobalt(II) on mesoporous silica, have also been employed for the oxidative condensation of aldehydes with o-phenylenediamine. researchgate.net

In the synthesis of benzimidazolone from urea, the use of a phase transfer catalyst in an organic solvent can significantly improve the yield and purity of the product compared to solvent-free or aqueous methods. google.com The catalytic oxidation of o-phenylenediamine itself is a key area of research, with nanomaterials like gold nanoparticles acting as catalysts (nanozymes) for its oxidation to colored and fluorescent products, a process that is fundamental to many sensing applications. acs.orgnih.govacs.org

Table 3: Catalysts in o-Phenylenediamine Reactions

| Reaction | Catalyst | Product Selectivity/Advantage |

|---|---|---|

| Condensation with aldehydes | Erbium(III) trifluoromethanesulfonate | Selective formation of 1,2-disubstituted benzimidazoles |

| Condensation with aldehydes | Au/TiO₂ nanoparticles | Selective formation of 2-substituted benzimidazoles under mild conditions |

| Condensation with aldehydes | Cobalt(II) on mesoporous silica | Oxidative condensation to benzimidazoles |

| Condensation with urea | Phase transfer catalyst | High yield and purity of benzimidazolone |

| Oxidation | Gold nanoparticles | Catalyzes oxidation to DAP and polyOPDs for sensing applications |

Information compiled from studies on catalytic applications in o-phenylenediamine chemistry. google.comacs.orgbeilstein-journals.orgnih.govmdpi.comresearchgate.net

Lewis Acid Catalysis in Heterocyclic Synthesis

While Benzene-1,2-diamine is fundamentally a Lewis base due to the lone electron pairs on its nitrogen atoms, its derivatives and its protonated form (the monohydrochloride salt) are instrumental in catalytic processes, particularly those involving hydrogen bonding and proton transfer.

Research has demonstrated the utility of organocatalysts derived from Benzene-1,2-diamine. In one study, bifunctional organocatalysts were synthesized using a (1R,2R)-cyclohexane-1,2-diamine backbone and a Benzene-1,2-diamine moiety as an H-bond donor. mdpi.com These catalysts were investigated in the 1,4-addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.com The study found that catalysts incorporating the Benzene-1,2-diamine unit achieved higher conversion rates compared to analogous catalysts. mdpi.com For instance, certain amide derivatives of the catalyst showed significant activity, although enantioselectivity remained modest. mdpi.com The introduction of electron-withdrawing groups on the Benzene-1,2-diamine ring generally led to lower conversion rates, highlighting the electronic influence of the diamine structure on the catalytic cycle. mdpi.com

The catalytic performance of several of these amide-based organocatalysts is detailed below:

| Catalyst Derivative | Substituent (R) | Conversion (%) | Enantiomeric Excess (ee, %) |

| 13d | 4-CF₃ | 86 | 32 |

| 13e | 5-CF₃ | 83 | 32 |

| 9a-d Series | Various | Lower conversion than unsubstituted | - |

| 10a-c Series | Various | Lower conversion than unsubstituted | - |

This table presents selected data on the catalytic activity of organocatalysts derived from Benzene-1,2-diamine in the 1,4-addition of acetylacetone to trans-β-nitrostyrene. Data sourced from MDPI mdpi.com.

Furthermore, phenylenediamines have been identified as highly effective catalysts for oxime and hydrazone ligation reactions, significantly outperforming the commonly used aniline (B41778) catalyst. nih.gov While this research focused on meta- and para-phenylenediamines, the principle underscores the catalytic potential of the diamine functional group in accelerating condensation reactions crucial for bioconjugation and materials science. nih.gov The catalytic mechanism involves the diamine facilitating the nucleophilic attack and subsequent dehydration steps.

The most fundamental role of Benzene-1,2-diamine in this context is as a key building block in acid-catalyzed cyclocondensation reactions. wikipedia.org The reaction of Benzene-1,2-diamine with carboxylic acids or their derivatives to form 2-substituted benzimidazoles is a cornerstone of heterocyclic synthesis. wikipedia.org Similarly, its condensation with α-dicarbonyl compounds like dimethyl oxalate (B1200264) yields quinoxalinedione. wikipedia.org In these reactions, an acid catalyst (or the intrinsic acidity of the monohydrochloride salt) protonates the carbonyl group, enhancing its electrophilicity and facilitating the initial nucleophilic attack by one of the amine groups of the diamine, which is followed by an intramolecular cyclization and dehydration to form the stable heterocyclic ring.

Transition Metal Catalysis in Reaction Mechanisms

Benzene-1,2-diamine and its derivatives are highly valued as bidentate ligands in transition metal catalysis. chemrevise.org Their ability to form stable chelate complexes with metal ions is central to their function in a wide array of chemical transformations, most notably in cross-coupling reactions.

A significant area of application is in copper-catalyzed Ullmann-type cross-coupling reactions, which are used to form C(sp²)–N and C(sp²)–O bonds. tcichemicals.comtcichemicals.com The development of Benzene-1,2-diamine-based ligands has enabled these reactions to proceed under remarkably mild conditions, often at room temperature, which is a substantial improvement over traditional Ullmann protocols that require high temperatures. tcichemicals.comnih.gov

The mechanism involves the coordination of the diamine ligand to a copper center. This coordination generates an electron-rich anionic complex, which promotes the rapid oxidative addition of an aryl halide to the copper center. tcichemicals.comtcichemicals.com This step is often rate-limiting in other catalytic systems. Furthermore, strategic modifications to the diamine ligand, such as the addition of ortho-aryl substituents, provide π-interaction stabilization for the active species, preventing decomposition and enhancing catalytic efficiency. tcichemicals.comtcichemicals.com This stabilization is analogous to that observed in highly effective biaryldialkylphosphine-palladium catalyst systems. tcichemicals.com

The versatility of copper/diamine catalyst systems is highlighted by their application in synthesizing a variety of important chemical structures:

| Reaction Type | Coupling Partners | Catalyst System | Key Features |

| Aryl Amination | Aryl Bromides + Amines | Cu / B6606 Ligand | Mild conditions; selective for aryl bromides over chlorides. tcichemicals.com |

| Aryl Vinylation | Iodoenoates + NH Heterocycles | Cu / Diamine Ligand | Used in enantioselective synthesis of β-azaheterocyclic acids. nih.gov |

| Aryl Azide Synthesis | Aryl Halides + Inorganic Azide | Cu / Diamine Ligand | Effective for a transformation difficult with Pd-based catalysts. nih.gov |

| Heterocycle Synthesis | - | Cu / Diamine Ligand | Intramolecular aryl amidation to form indolines. nih.gov |

| Coupling of Heteroarenes | Thiazoles/Pyrazoles + Aryl Halides | Cu / B6801 Ligand | Effective for base-sensitive substrates using a weak base (NaOTMS). tcichemicals.com |

This table summarizes various applications of copper-catalyzed reactions employing diamine ligands, showcasing their broad utility in organic synthesis. Data sourced from TCI Chemicals tcichemicals.com and PubMed Central nih.gov.

Beyond copper, the diamine scaffold is integral to catalysis involving other transition metals. Palladium-catalyzed C–N cross-coupling reactions, a cornerstone of modern organic synthesis, frequently employ ligands derived from diamines to construct complex anilines and nitrogen-containing heterocycles. nih.gov Similarly, nickel-based catalysts are effective for the amination of aryl halides, with mechanistic studies suggesting plausible Ni(I)–Ni(III) catalytic cycles. researchgate.net

The reactivity of Benzene-1,2-diamine itself in the presence of transition metals is also a subject of mechanistic investigation. The catalytic oxidation of the diamine can be achieved using metal complexes, such as those of cobalt(III), which can mimic the activity of enzymes like phenazine (B1670421) oxidase. researchgate.net This process, leading to products like 2,3-diaminophenazine (DAP) or polymerized films, is sensitive to reaction conditions and the nature of the metal catalyst. researchgate.netnih.gov

Advanced Applications in Specialized Chemical Domains

Role in Organic Synthesis as a Versatile Building Block

Benzene-o-diamine monohydrochloride serves as a key precursor to its free base, o-phenylenediamine (B120857), a versatile building block in organic synthesis. calpaclab.comsigmaaldrich.commerckmillipore.com Its utility stems from the two adjacent amino groups on the benzene (B151609) ring, which can readily participate in condensation reactions to form a variety of heterocyclic compounds. wikipedia.orgsolubilityofthings.com

One of the most prominent applications is the synthesis of benzimidazoles. The reaction of o-phenylenediamine with carboxylic acids or their derivatives leads to the formation of 2-substituted benzimidazoles. wikipedia.orgyoutube.com For instance, its reaction with formic acid produces benzimidazole (B57391) itself, while reaction with acetic acid yields 2-methylbenzimidazole. wikipedia.orgyoutube.com This chemistry is foundational for producing a range of pharmaceuticals and fungicides. wikipedia.orgsciencemadness.org

Furthermore, o-phenylenediamine is a crucial intermediate in the production of more complex molecules, including pigments, corrosion inhibitors, and various other heterocyclic systems like quinoxalines, which can be prepared by condensing OPD with diketones. wikipedia.orgsciencemadness.org Its role as a fundamental component for the bottom-up assembly of molecular architectures highlights its importance in medicinal chemistry, organic chemistry, and material chemistry. sigmaaldrich.com

Coordination Chemistry and Ligand Design

In the field of coordination chemistry, o-phenylenediamine, derived from its monohydrochloride salt, is a well-established ligand capable of forming stable complexes with a wide array of metal ions. wikipedia.orgcalpaclab.com The two nitrogen atoms of the amino groups possess lone pairs of electrons, enabling them to act as donor sites and coordinate with metal centers. researchgate.net This has led to extensive research into its coordination behavior, from simple mono- and bidentate structures to complex, multi-dentate Schiff base systems. rsc.orgrsc.org

The geometry of o-phenylenediamine allows it to exhibit flexible coordination modes. It can function as a monodentate ligand , where only one of the two amino groups binds to a metal center, or as a bidentate ligand , where both amino groups coordinate to the same metal ion. rsc.orglibretexts.orgpurdue.edu

As a bidentate ligand, it acts as a chelating agent, forming a stable five-membered ring with the metal atom. purdue.edu This "chelate effect" results in complexes with enhanced thermodynamic stability compared to those formed with analogous monodentate ligands. Research on iron(II) halide complexes has demonstrated that o-phenylenediamine can adopt either coordination mode depending on the reaction stoichiometry and conditions, leading to the isolation of complexes with two, three, four, or even six OPD ligands per iron atom. rsc.org In these varied structures, spectroscopic analysis confirmed the presence of both chelated (bidentate) and unidentate o-phenylenediamine ligands. rsc.org

A significant extension of o-phenylenediamine's coordinating ability is achieved through its conversion into Schiff base ligands. These are typically formed via a condensation reaction between the diamine and one or two equivalents of an aldehyde or ketone. ajol.info The resulting Schiff base molecules, which contain imine (-C=N-) functional groups, are often highly effective multidentate ligands.

When o-phenylenediamine is reacted with two equivalents of an aldehyde like salicylaldehyde, o-vanillin, or 2-hydroxy-1-naphthaldehyde, tetradentate Schiff base ligands are formed. nih.gov These ligands possess two imine nitrogen atoms and two other donor atoms (often phenolic oxygen atoms from the aldehyde) that can simultaneously bind to a metal ion, creating highly stable coordination complexes. nih.gov This synthetic versatility has been exploited to prepare a wide range of Schiff base complexes with transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)) and lanthanide ions. nih.govresearchgate.net

| Aldehyde/Ketone Reactant | Resulting Schiff Base Ligand Name | Coordinating Atoms | Metal Ions Complexed | Reference |

|---|---|---|---|---|

| 2-hydroxy-1-naphthaldehyde | N,N'-bis(1-naphthaldimine)-o-phenylenediamine | Imine Nitrogen (x2), Phenolic Oxygen (x2) | Nd(III), Dy(III), Sm(III), Pr(III), Gd(III), Tb(III), La(III), Er(III) | nih.gov |

| Salicylaldehyde | N,N-Bis(salicylidene)-1,2-phenylenediamine | Imine Nitrogen (x2), Phenolic Oxygen (x2) | Cu(II), Ni(II), Co(II) | |

| o-Vanillin | N,N-Bis(vanillinidene)-1,2-phenylenediamine | Imine Nitrogen (x2), Phenolic Oxygen (x2) | Cu(II), Ni(II), Co(II) | |

| Ofloxacin (a fluoroquinolone antibiotic) | Ofloxacin-imine of o-phenylenediamine | Azomethine Nitrogen, Carboxylato Oxygen | Ni(II), Mn(II), Zn(II) | ajol.info |

Complexes of o-phenylenediamine and its derivatives have been central to studies on metal-ligand interactions and redox chemistry. The ligand system can stabilize metals in various oxidation states and can itself be redox-active. rsc.org This means the ligand can participate directly in electron transfer processes, acting as an electron reservoir to facilitate reactions at the metal center. rsc.org

For example, the oxidation of metal-o-phenylenediamine complexes can lead to the formation of diimine derivatives, demonstrating the ligand's non-innocent behavior. wikipedia.org Research on complexes with iron(II) has shown the formation of stable, high-spin complexes. rsc.orgdigitellinc.com The ability of o-phenylenediamine-type ligands to engage in ligand-mediated processes opens up new avenues for catalysis and expanding the reactivity of both transition and main group metals. rsc.org This is particularly relevant in the design of catalysts where the ligand can store and release electrons during a catalytic cycle.

Polymer Science and Material Chemistry Applications

In polymer and materials science, o-phenylenediamine is a valuable monomer for the synthesis of conductive and thermally stable polymers. researchgate.net Its polymerization leads to poly(o-phenylenediamine) (POPD), a derivative of polyaniline that exhibits attractive properties such as good solubility, thermal stability, and fluorescence, making it suitable for electronic and biomedical applications. researchgate.netchalcogen.roresearchgate.net

The synthesis of POPD can be achieved through chemical oxidative polymerization using various oxidizing agents (e.g., potassium dichromate, ferric chloride) or through electrochemical methods. chalcogen.roijacskros.comnih.gov The resulting polymer consists of a ladder-like structure containing phenazine (B1670421) rings. chalcogen.ro

| Property | Description | Reference |

|---|---|---|

| Synthesis Method | Chemical oxidative polymerization or electropolymerization. | chalcogen.ronih.gov |

| Common Oxidants | Potassium dichromate (K₂Cr₂O₇), Ferric chloride (FeCl₃), Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). | chalcogen.roresearchgate.netijacskros.com |

| Structure | Amorphous, with phenazine ring ladder-structure made of quinoid and benzenoid imine units. | chalcogen.ro |

| Key Features | Good solubility, thermal stability, conductivity (semiconducting), and fluorescence properties. | researchgate.netijacskros.com |

| Potential Applications | Sensors, energy-conversion devices, photocatalysis, anticorrosive agents, microelectronics. | researchgate.netchalcogen.ro |

The difunctional nature of o-phenylenediamine makes it an ideal monomer for step-growth polymerization.

Polyamide Synthesis: Polyamides, such as Nylon and Kevlar, are typically synthesized from the reaction of a diamine with a dicarboxylic acid or its derivative. youtube.com As a diamine, o-phenylenediamine can be used as a monomer in these condensation polymerizations to create aromatic polyamides (aramids). These polymers are known for their high thermal stability and mechanical strength.

Polybenzimidazole (PBI) Synthesis: Polybenzimidazoles are a class of high-performance polymers known for their exceptional thermal and chemical stability. The synthesis of the benzimidazole ring system by reacting o-phenylenediamine with a carboxylic acid is the core reaction for forming PBI. wikipedia.org In polymer synthesis, o-phenylenediamine or a related tetra-amine is reacted with a dicarboxylic acid (or its ester or anhydride) at high temperatures to form the robust PBI polymer structure.

Electropolymerization for Poly(ortho-phenylenediamine) Films

Benzene-o-diamine, often referred to as o-phenylenediamine (OPD), is a key monomer in the synthesis of poly(o-phenylenediamine) (PPD) films through electropolymerization. This process involves the electrochemical oxidation of the monomer, leading to the formation of a polymer film on an electrode surface. The resulting PPD films are a subject of significant research due to their unique electrical, optical, and chemical properties.

The mechanism of electropolymerization begins with the oxidation of the OPD monomer to a radical cation. ucla.edu This highly reactive species then engages with other monomer units to form dimers and subsequently longer polymer chains. researchgate.net The structure of the resulting polymer is complex, often described as a ladder-like structure composed of phenazine rings with benzenoid and quinoid units. nanotechunn.com

The properties of the PPD film are highly dependent on the conditions of the electropolymerization process, such as the pH of the electrolyte solution, the applied potential, and the deposition time. nanotechunn.com For instance, electropolymerization in acidic solutions tends to produce conducting polymers, while films grown in neutral or basic solutions (e.g., pH > 9) are typically insulating and self-limiting, with thicknesses often less than 10 nm. ucla.edunanotechunn.com These ultrathin, pinhole-free films can act as protective coatings, for example, stabilizing manganese dioxide (MnO₂) nanoarchitectures in acidic electrolytes by serving as an electrochemical proton gate. ucla.edu The insulating nature of films grown at higher pH is attributed to a disruption in the polymer backbone by 1,4-substituted benzenoid-quinoid defects. ucla.edu

| Parameter | Condition/Value | Resulting Film Property | Reference |

|---|---|---|---|

| pH of Electrolyte | Acidic (e.g., 1.0, 1.5, 2.0) | Conducting polymer, lower reflectance. nanotechunn.com | nanotechunn.com |

| pH of Electrolyte | Basic (e.g., pH 9.1) | Insulating, self-limiting film (7-9 nm thick), protective coating. ucla.edu | ucla.edu |

| Deposition Method | Cyclic Voltammetry | Diminishing oxidation current with successive sweeps indicates film formation. ucla.edu | ucla.edu |

| Polymer Structure | Phenazine ring ladder-structure | Contains quinoid and benzenoid imine units, amorphous nature. nanotechunn.com | nanotechunn.com |

| Optical Density (ΔOD) | 0.64 | Indicates electrochromic properties. nanotechunn.com | nanotechunn.com |

Integration into Covalent Organic Frameworks and Supramolecular Structures

Beyond polymerization, o-phenylenediamine is a valuable building block for creating highly ordered, porous materials known as Covalent Organic Frameworks (COFs) and for assembling supramolecular structures.

Covalent Organic Frameworks (COFs): COFs are crystalline polymers formed from organic building blocks linked by strong covalent bonds. Their well-defined structures, high porosity, and tunable properties make them promising for applications in catalysis, energy storage, and gas separation. researchgate.netnih.gov O-phenylenediamine can be used as a linker in the synthesis of COFs. For example, it can be condensed with other monomers, such as aldehydes or diketones, to form the characteristic linkages (e.g., imine or phenazine linkages) that define the framework. nih.govnih.gov Phenazine-based COFs, which can be synthesized from diamine precursors, have shown promise as redox-active materials for energy storage and for the photocatalytic reduction of carbon dioxide. nih.govnih.gov The integration of o-phenylenediamine into the rigid, porous structure of a COF can enhance the accessibility and performance of the active sites within the material. nih.gov

Supramolecular Structures: O-phenylenediamine can also self-assemble into complex supramolecular structures through non-covalent interactions. Research has shown that the oxidation of OPD monomers with ferric chloride (FeCl₃) at room temperature leads to the formation of supramolecular microfibrils composed of OPD dimers. nih.govacs.org These microfibrils can be further transformed. For instance, treatment with a silver nitrate (B79036) (AgNO₃) solution converts them into nanofibers decorated with silver nanoparticles. nih.govacs.org These composite nanofibers exhibit interesting catalytic properties, such as the ability to catalyze the reduction of hydrogen peroxide, making them suitable for developing enzymeless sensors. nih.govacs.org

Contributions to Analytical Chemistry Methodologies

In the field of analytical chemistry, this compound is a crucial reagent, valued for its ability to react with specific analytes to produce easily detectable products.

Derivatization Reagent for Spectroscopic and Chromatographic Analysis

Derivatization is a technique used to convert a chemical compound into a product (a derivative) that is more suitable for analysis by a specific method, such as high-performance liquid chromatography (HPLC). O-phenylenediamine is widely used as a derivatization reagent because it reacts selectively under mild conditions to form stable derivatives with enhanced detectability. osha.gov

Formation of Fluorescent Quinoxalines for Detection

A primary application of o-phenylenediamine as a derivatization reagent is its reaction with α-dicarbonyl compounds and α-keto acids to form highly fluorescent quinoxaline (B1680401) derivatives. dojindo.co.jpencyclopedia.pub This reaction provides a basis for extremely sensitive detection methods. The condensation of OPD with an α-keto acid, for example, yields a quinoxaline product that can be detected using fluorescence, allowing for quantification at very low concentrations, even down to a few femtomoles. dojindo.co.jp Analogues of OPD, such as 1,2-diamino-4,5-methylenedioxybenzene (MDB), have been developed to further increase the sensitivity of this reaction, being up to 150 times more sensitive than OPD itself. dojindo.co.jp This methodology is frequently employed in HPLC with fluorescence detection (HPLC-FLD) for the analysis of various biologically important molecules. dojindo.co.jpresearchgate.net

| Reagent | Target Analyte | Reaction Product | Detection Principle | Reference |

|---|---|---|---|---|

| o-Phenylenediamine (OPD) | α-Keto acids, α-Dicarbonyls | Quinoxaline derivatives | Fluorescence | dojindo.co.jp |

| 1,2-Diamino-4,5-methylenedioxybenzene (MDB) | α-Keto acids | Highly fluorescent quinoxaline derivatives | Fluorescence (Ex: 367 nm, Em: 445 nm) | dojindo.co.jp |

| 4-methoxy-o-phenylenediamine (4MPD) | Glyoxal (B1671930), methylglyoxal (B44143), diacetyl | Fluorescent quinoxalines | HPLC with Fluorescence Detection | researchgate.net |

| 4-nitro-o-phenylenediamine (B140028) (NPDA) | Diacetyl | 6-nitro-2,3-dimethylquinoxaline | HPLC with UV Detection (257 nm) | nih.gov |

Reagent for Specific Chemical Entity Identification

The derivatization reaction with o-phenylenediamine and its analogues is highly specific, making it an excellent tool for identifying and quantifying particular chemical entities in complex samples. For instance, HPLC methods using OPD or its derivatives have been developed to measure α-dicarbonyl compounds like glyoxal and methylglyoxal in urine, and diacetyl in food products like beer. researchgate.netnih.gov The derivatization step converts these small, often non-chromophoric molecules into stable, easily detectable quinoxaline structures, enabling accurate quantification. nih.gov For example, a method using 4-nitro-o-phenylenediamine (NPDA) to analyze diacetyl in beer showed excellent linearity and a low detection limit of 0.0008 mg L⁻¹. nih.gov

Chromogenic Substrate in Biochemical Assays

O-phenylenediamine serves as a widely used chromogenic substrate in many biochemical assays, most notably in the enzyme-linked immunosorbent assay (ELISA). researchgate.net In these assays, an enzyme, typically horseradish peroxidase (HRP), is conjugated to an antibody. Upon addition of the substrate (OPD) and hydrogen peroxide, the enzyme catalyzes the oxidation of OPD. researchgate.netnih.gov This reaction produces a soluble, colored product, 2,3-diaminophenazine (DAP), which has a distinct yellow-orange color. researchgate.net

The intensity of the color, which can be quantified by measuring the absorbance of light at a specific wavelength (around 425-492 nm), is directly proportional to the amount of enzyme present. researchgate.netacs.org This allows for the sensitive quantification of the target antigen or antibody in the sample. Interestingly, the oxidized product, DAP, is also fluorescent, and its fluorescence can be significantly enhanced in the presence of detergents like Triton X-100. researchgate.net This property allows for the development of highly sensitive fluorogenic assays, which can increase detection sensitivity by orders of magnitude compared to the colorimetric method. researchgate.net

Spectroscopic Characterization and Computational Chemistry Studies

Advanced Spectroscopic Analysis for Structural Elucidation

Spectroscopy is a cornerstone in the identification and structural analysis of chemical compounds. For Benzene-o-diamine monohydrochloride, techniques such as NMR, IR, UV-Vis, and Mass Spectrometry offer a comprehensive picture of its molecular framework.

In the free base, o-phenylenediamine (B120857), the molecule's symmetry results in two distinct signals for the four aromatic protons and two signals for the six aromatic carbons. docbrown.info Upon monoprotonation to form this compound, this symmetry is broken. The presence of one ammonium (B1175870) group (-NH₃⁺) and one amino group (-NH₂) renders all four aromatic protons and all six carbon atoms chemically non-equivalent.

Expected ¹H NMR Characteristics: The ¹H NMR spectrum is anticipated to show complex multiplets in the aromatic region (typically δ 6.5-8.0 ppm), as each aromatic proton would be unique and coupled to its neighbors. docbrown.info The protons of the -NH₂ group and the -NH₃⁺ group would appear as distinct, likely broad, signals.

Expected ¹³C NMR Characteristics: The ¹³C NMR spectrum would consequently display six separate signals for the aromatic carbons. The carbon atom attached to the electron-withdrawing -NH₃⁺ group would be significantly deshielded and appear at a higher chemical shift compared to the carbon bonded to the -NH₂ group.

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Aromatic C-H | ~ 6.5 - 8.0 | Multiplets (m) |

| ¹H | -NH₂ | Variable, broad | Singlet (s, broad) |

| ¹H | -NH₃⁺ | Variable, broad, downfield from -NH₂ | Singlet (s, broad) |

| ¹³C | Aromatic C-H | ~ 115 - 130 | - |

| ¹³C | Aromatic C-NH₂ | ~ 135 - 145 | - |

| ¹³C | Aromatic C-NH₃⁺ | ~ 125 - 135 (Downfield shift relative to C-NH₂) | - |

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. The spectrum of this compound is expected to show characteristic bands for both the amino (-NH₂) and ammonium (-NH₃⁺) groups, in addition to the benzene (B151609) ring vibrations. Studies on related compounds like 4,5-dimethyl-o-phenylenediamine provide a basis for these assignments. nih.gov

N-H Vibrations: The -NH₂ group will exhibit symmetric and asymmetric stretching vibrations typically in the 3300-3500 cm⁻¹ region. The -NH₃⁺ group will show broad stretching bands around 2800-3100 cm⁻¹. Bending vibrations for -NH₂ (scissoring) appear near 1600 cm⁻¹, while the ammonium bending modes are also found in this region.

Aromatic Vibrations: C-H stretching vibrations on the benzene ring are observed above 3000 cm⁻¹. C=C stretching vibrations within the ring occur in the 1450-1600 cm⁻¹ range. Out-of-plane (OOP) C-H bending in the 750-900 cm⁻¹ region is indicative of the ortho-disubstitution pattern. chemicalbook.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | -NH₂ | 3300 - 3500 |

| N-H Stretch (broad) | -NH₃⁺ | 2800 - 3100 |

| C-H Stretch | Aromatic | 3000 - 3100 |

| N-H Bend (Scissoring) | -NH₂ | 1590 - 1650 |

| N-H Bend | -NH₃⁺ | 1500 - 1600 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-H Bend (Out-of-Plane) | Aromatic (ortho-disubstituted) | ~750 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures electronic transitions within a molecule. The free base, o-phenylenediamine, exhibits absorption maxima around 210, 240, and 294 nm, corresponding to π-π* transitions of the disubstituted benzene ring. researchgate.netsielc.com Upon protonation, the electronic structure is altered, which is expected to cause a shift in these absorption bands. A study on the related o-phenylenediamine dihydrochloride (B599025) salt revealed a high absorption zone within the 2-6 eV photon energy range, which corresponds to approximately 207-620 nm. bournemouth.ac.uk It is likely that the monohydrochloride salt would also show significant absorption in the UV region, with wavelengths potentially shifted compared to the free base due to the influence of the -NH₃⁺ group. researchgate.net

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound. In typical electron ionization (EI) mass spectrometry, the hydrochloride salt would likely dissociate, and the resulting spectrum would be that of the free base, o-phenylenediamine. The molecular ion peak ([M]⁺) for o-phenylenediamine would appear at a mass-to-charge ratio (m/z) of 108. nih.gov

The fragmentation pattern is characteristic of an aromatic amine. Key fragmentation pathways include:

Loss of a hydrogen atom: Formation of an [M-1]⁺ ion at m/z 107.

Loss of hydrogen cyanide (HCN): A common fragmentation for anilines, leading to a fragment ion at m/z 81 ([M-27]⁺).

Phenyl Cation Formation: The fragmentation of the benzene ring itself can lead to smaller fragments, though the phenyl cation ([C₆H₅]⁺) at m/z 77 is a hallmark of benzene-containing compounds. docbrown.info

High-resolution mass spectrometry (HRMS) could confirm the elemental composition of the parent molecule (as the free base) with high accuracy (C₆H₈N₂). miamioh.edu

Computational Chemistry and Molecular Modeling Investigations

Computational methods, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and spectroscopic properties of molecules, complementing experimental findings.

DFT calculations are widely used to model the properties of phenylenediamine derivatives. researchgate.netnih.gov For the related o-phenylenediamine dihydrochloride, DFT calculations using Material Studio have been performed to determine its geometry and electronic parameters. bournemouth.ac.uk These studies calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A larger gap implies higher stability. For the dihydrochloride salt, the calculated energy gap was approximately 4.314 eV, indicating good stability. bournemouth.ac.uk The monohydrochloride salt is expected to have a HOMO-LUMO gap that is intermediate between the neutral o-phenylenediamine and the dihydrochloride salt. The distribution of these frontier orbitals indicates the most probable sites for nucleophilic and electrophilic attack. In the dihydrochloride, the most reactive sites for nucleophilic attack were found to be the nitrogen atoms of the amine groups. bournemouth.ac.uk

| Compound | Method/Basis Set | Parameter | Calculated Value | Reference |

|---|---|---|---|---|

| o-Phenylenediamine Dihydrochloride | DFT (Material Studio) | HOMO-LUMO Gap (ΔE) | 4.314 eV | bournemouth.ac.uk |

| Poly(o-phenylenediamine) oligomer | B3LYP/6-31G(d) | HOMO-LUMO Gap | ~2.6 eV | researchgate.net |

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be compared with experimental results for structural validation. nih.gov

Vibrational Frequencies (IR): DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), can accurately predict the vibrational spectra of molecules. nih.govnih.gov Theoretical frequencies are typically scaled to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental IR spectra. Such calculations enable the definitive assignment of each absorption band to a specific molecular vibration (e.g., N-H stretch, C=C ring stretch). nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is the standard for calculating NMR chemical shifts (¹H and ¹³C). nih.gov These theoretical predictions are instrumental in interpreting complex experimental spectra and can help distinguish between possible isomers or conformers. By calculating the expected shifts for this compound, one could generate a theoretical spectrum to compare against future experimental data.

Molecular Dynamics Simulations for Conformational Analysis

While specific MD simulation studies on this compound are not extensively reported in publicly accessible literature, the principles of such analyses can be understood from studies on closely related compounds, such as o-phenylenediamine dihydrochloride. bournemouth.ac.uk A typical MD simulation protocol would involve the following steps:

System Setup: A model of the this compound molecule is placed in a simulation box, often solvated with an appropriate solvent like water to mimic solution-phase behavior. The force field, a set of parameters that defines the potential energy of the system, is chosen. Commonly used force fields for organic molecules include AMBER, CHARMM, or GROMOS.

Minimization: The initial system is subjected to energy minimization to relieve any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble) to achieve a stable state.

Production Run: Following equilibration, the production MD simulation is performed for a significant length of time (nanoseconds to microseconds) to sample a wide range of molecular conformations.

The trajectory from the production run provides a wealth of data on the conformational dynamics. Analysis of this trajectory can reveal the most stable conformations, the energy barriers between different conformations, and the fluctuations of various structural parameters.

Illustrative Findings from a Hypothetical MD Simulation:

To illustrate the potential outcomes of such a study, the following data table presents hypothetical results from a 100-nanosecond MD simulation of this compound in an aqueous environment.

| Conformational Parameter | Average Value | Standard Deviation | Major Conformations Observed |

| C1-C2-N1-H Dihedral Angle (°) | 30.5 | 15.2 | Gauche, Anti |

| C2-C1-N2-H Dihedral Angle (°) | -28.9 | 14.8 | Gauche, Anti |

| N1-C2-C1-N2 Torsion Angle (°) | 5.2 | 8.5 | Near-planar |

| Radius of Gyration (Å) | 2.85 | 0.12 | Compact |

This table is for illustrative purposes and does not represent actual experimental data.

The analysis of these parameters would indicate the preferred orientations of the amino groups relative to the benzene ring and each other. The small torsion angle between the two nitrogen atoms suggests a tendency towards a near-planar arrangement, likely influenced by intramolecular hydrogen bonding or electrostatic interactions with the chloride ion.

Quantitative Structure-Activity Relationship (QSAR) Derivations (excluding biological activity predictions)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with a specific activity or property. While often used for predicting biological activity, QSAR can also be effectively applied to model physicochemical properties. wikipedia.org For this compound, a QSAR study could be developed to predict properties such as solubility, lipophilicity (logP), or chromatographic retention time based on a set of calculated molecular descriptors.

The development of a QSAR model for a non-biological endpoint involves several key steps:

Data Set Collection: A series of structurally related compounds with experimentally determined values for the physicochemical property of interest is compiled. For instance, a series of substituted phenylenediamines could be used.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electron distribution (e.g., dipole moment, partial charges).

Quantum-chemical descriptors: Calculated using quantum mechanics (e.g., HOMO/LUMO energies). bournemouth.ac.uk

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are employed to build a mathematical relationship between the descriptors and the property. The predictive power of the resulting model is then rigorously validated using internal and external validation techniques.

Hypothetical QSAR Model for a Physicochemical Property:

Consider a hypothetical QSAR model developed to predict the aqueous solubility (logS) of a series of substituted phenylenediamine hydrochlorides. The model might take the following form:

logS = β₀ + β₁ (logP) + β₂ (PSA) + β₃ (MV)

Where:

logS is the logarithm of the aqueous solubility.

logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

PSA is the polar surface area.

MV is the molecular volume.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.

The following table provides hypothetical data for a small set of compounds to illustrate the relationship between the descriptors and the property.

| Compound | logS (experimental) | logP | PSA (Ų) | MV (ų) |

| This compound | -1.5 | 1.2 | 52.0 | 105.2 |

| 4-Methyl-benzene-1,2-diamine HCl | -1.8 | 1.7 | 52.0 | 120.5 |

| 4-Chloro-benzene-1,2-diamine HCl | -2.1 | 2.0 | 52.0 | 122.3 |

| 4-Nitro-benzene-1,2-diamine HCl | -2.5 | 1.8 | 97.8 | 125.1 |

This table is for illustrative purposes and does not represent actual experimental data.

Such a QSAR model, once validated, could be used to estimate the solubility of new, unsynthesized phenylenediamine derivatives, thereby guiding the selection of compounds with desired physicochemical properties for various applications. The development of such models relies on the fundamental principle that the structure of a molecule dictates its properties and activities. wikipedia.org